N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide
Description
N1-(3-(Dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) core substituted with a 3-(dimethylamino)propyl group and a 3-methoxyphenyl moiety. Oxalamides are a versatile class of compounds with applications in medicinal chemistry, materials science, and flavoring agents due to their hydrogen-bonding capacity and structural adaptability .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)9-5-8-15-13(18)14(19)16-11-6-4-7-12(10-11)20-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICCLOQUBJJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide involves several steps. One common method includes the reaction of 3-methoxybenzoyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Features a 2,4-dimethoxybenzyl group and a pyridinylethyl substituent.
- Applications : A potent umami flavor agonist (FEMA 4233, Savorymyx® UM33) acting on the hTAS1R1/hTAS1R3 receptor .
- Key Differences: The dimethylamino propyl group in the target compound may enhance solubility in polar solvents compared to S336’s pyridinylethyl moiety.
N1,N2-Bis(3-(Dimethylamino)propyl)oxalamide (9h)
- Structure: Symmetrical oxalamide with dual 3-(dimethylamino)propyl substituents.
- Synthesis : Prepared via amidation followed by purification via silica gel chromatography .
- Key Differences: The asymmetry of the target compound (3-methoxyphenyl vs. dimethylamino propyl) may reduce crystallinity compared to the symmetrical 9h. Spectroscopic Data:
- 1H NMR : For 9h, δ 8.40 (s, NH), 3.44–3.39 (m, N-CH2), 2.30 (s, N(CH3)2) .
- MS : m/z 281.4 [M + Na]+ for 9h vs. an estimated m/z ~317.4 for the target compound (based on C15H24N4O3).
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10)
- Structure : Incorporates a piperazine-linked dichlorophenyl group and a pyrazole ring.
- Applications : Likely designed for CNS targeting, given the piperazine moiety’s prevalence in neuropharmacology .
- Key Differences: The target compound’s 3-methoxyphenyl group lacks the electron-withdrawing chlorine atoms seen in compound 10, which could influence metabolic stability. The dimethylamino propyl group may confer stronger basicity than the pyrazole substituent in 10.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Estimated based on molecular formula.
Critical Analysis of Research Findings
- Synthetic Flexibility : Oxalamides are synthesized via amidation or coupling reactions, with purification methods (e.g., silica chromatography, trituration) tailored to substituent polarity .
- Biological Activity : Substitutions dictate applications; for example, S336’s pyridinylethyl group enhances umami receptor binding, while compound 10’s piperazine moiety suggests CNS activity .
- Spectroscopic Trends: NH proton signals in oxalamides typically appear at δ 8–9 ppm, while dimethylamino groups show sharp singlets near δ 2.3 ppm in 1H NMR .
Biological Activity
N1-(3-(dimethylamino)propyl)-N2-(3-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an oxalamide linkage, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 306.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, ethanol |
| LogP | 2.5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Dimethylaminopropylamine : This is synthesized from dimethylamine and propylene oxide.
- Formation of the Oxalamide Linkage : The dimethylaminopropylamine is reacted with oxalyl chloride to form the oxalamide.
- Coupling with 3-Methoxyphenyl Group : The final step involves coupling with 3-methoxyphenyl amine under basic conditions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions may occur through hydrogen bonding and hydrophobic interactions, leading to modulation of various biological pathways.
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various oxalamides, this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential use in cancer therapy.
Table 2: Biological Activity Summary
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Research Findings
Recent studies have focused on the optimization of the compound's structure to enhance its biological activity. Modifications to the side chains have been shown to improve binding affinity to target receptors, which could lead to more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
